molecular formula C18H17Cl2NO3S2 B12142514 (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12142514
M. Wt: 430.4 g/mol
InChI Key: DZCUDWNYZAINPA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Synthesis of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to introduce the dioxidotetrahydrothiophenyl group.

    Coupling reactions: The intermediates are then coupled with a prop-2-enamide backbone through amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide: This compound is unique due to its specific combination of functional groups.

    This compound analogs: Compounds with similar structures but different substituents may exhibit different reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17Cl2NO3S2

Molecular Weight

430.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C18H17Cl2NO3S2/c19-14-5-3-13(17(20)10-14)4-6-18(22)21(11-16-2-1-8-25-16)15-7-9-26(23,24)12-15/h1-6,8,10,15H,7,9,11-12H2/b6-4+

InChI Key

DZCUDWNYZAINPA-GQCTYLIASA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.